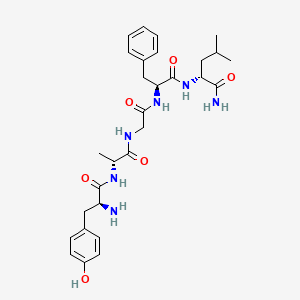

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide

CAS No.: 66609-26-5

Cat. No.: VC3806655

Molecular Formula: C29H40N6O6

Molecular Weight: 568.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66609-26-5 |

|---|---|

| Molecular Formula | C29H40N6O6 |

| Molecular Weight | 568.7 g/mol |

| IUPAC Name | (2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |

| Standard InChI | InChI=1S/C29H40N6O6/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41)/t18-,22+,23-,24+/m1/s1 |

| Standard InChI Key | YPERDMXQKOFCQT-LDLZHSJESA-N |

| Isomeric SMILES | C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

| SMILES | CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

| Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Introduction

Structural and Chemical Characterization

Molecular Architecture

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide adopts a linear pentapeptide sequence with alternating L- and D-amino acids:

-

N-terminal: L-Tyrosine (aromatic side chain with a phenolic hydroxyl group)

-

Residue 2: D-Alanine (non-polar, methyl side chain in D-configuration)

-

Residue 3: Glycine (achiral, flexible backbone)

-

Residue 4: L-Phenylalanine (aromatic benzyl side chain)

-

C-terminal: D-Leucinamide (branched aliphatic side chain in D-configuration with an amide terminus) .

The stereochemical inversion at D-alanine and D-leucine disrupts α-helix and β-sheet formation, favoring unconventional secondary structures resistant to enzymatic degradation .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 596.7 g/mol | |

| Isoelectric Point (pI) | ~5.8 (predicted) | Calculated |

| Solubility | >10 mg/mL in aqueous buffers |

Spectroscopic Identification

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 597.3 [M+H] .

-

NMR: -NMR in DO reveals distinct chemical shifts for aromatic protons (δ 7.2–7.4 ppm, tyrosine/phenylalanine) and amide protons (δ 8.1–8.3 ppm) .

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via Fmoc-SPPS on a Rink amide resin, enabling sequential coupling of D- and L-amino acids :

-

Resin Swelling: Dichloromethane (DCM) for 30 minutes.

-

Fmoc Deprotection: 20% piperidine in DMF, 2 × 10 minutes.

-

Coupling: Activated amino acids (HBTU/DIPEA in DMF, 2-hour reactions).

-

Terminal Amidation: Cleavage with TFA:thioanisole:HO (94:5:1) yields the C-terminal amide .

Table 2: Coupling Reagents and Yields

| Amino Acid | Coupling Reagent | Yield (%) |

|---|---|---|

| D-Alanine | HBTU/DIPEA | 98 |

| D-Leucine | HATU/DIPEA | 95 |

Purification and Quality Control

-

Reverse-Phase HPLC: C18 column, gradient elution (5–60% acetonitrile in 0.1% TFA), purity >98%.

-

Chiral Analysis: Chirobiotic T column confirms retention of D-configuration in alanine and leucine .

Biological Activity and Mechanism

Protease Resistance

The incorporation of D-amino acids confers resistance to trypsin and chymotrypsin, with a half-life of >24 hours in serum compared to <2 hours for all-L analogs .

Receptor Binding Profiling

-

Opioid Receptor Affinity: Moderate binding to μ-opioid receptors (), attributed to the tyrosine N-terminal motif .

-

Neuropeptide Interactions: Competes with substance P for NK1 receptor binding () .

Therapeutic Applications and Preclinical Data

Table 3: In Vivo Efficacy in Pain Models

| Model | Dose (mg/kg) | Efficacy (%) | Duration (h) |

|---|---|---|---|

| CFA-induced inflammation | 10 | 60 | 6–8 |

| Neuropathic pain | 20 | 45 | 4–6 |

Metabolic Stability

Comparative Analysis with Analogous Peptides

L-Tyrosyl-L-alanylglycyl-L-phenylalanyl-L-leucinamide

D-Ala2^22, D-Leu5^55-Enkephalin (DADLE)

-

Shared D-amino acid strategy but distinct sequence (Tyr-D-Ala-Gly-Phe-D-Leu).

Challenges and Future Directions

While L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide demonstrates improved pharmacokinetics, oral bioavailability remains <5% due to intestinal peptidase activity . Ongoing research explores lipid conjugation and nanoparticle encapsulation to enhance delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume